molecular formula C15H22O2 B14230417 3-Phenylpentan-3-yl 2-methylpropanoate CAS No. 823814-13-7

3-Phenylpentan-3-yl 2-methylpropanoate

Cat. No.: B14230417
CAS No.: 823814-13-7
M. Wt: 234.33 g/mol
InChI Key: YOQYGJZDYNFCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpentan-3-yl 2-methylpropanoate is a branched ester comprising a tertiary alcohol moiety (3-phenylpentan-3-ol) esterified with 2-methylpropanoic acid (isobutyric acid). The phenyl group at the tertiary carbon of the alcohol introduces steric hindrance and lipophilicity, distinguishing it from simpler esters like ethyl 2-methylpropanoate.

Properties

CAS No.

823814-13-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpentan-3-yl 2-methylpropanoate

InChI

InChI=1S/C15H22O2/c1-5-15(6-2,17-14(16)12(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

YOQYGJZDYNFCLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 3-phenylpentan-3-ol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of 3-phenylpentan-3-yl 2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

3-Phenylpentan-3-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenylpentan-3-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 3-Phenylpentan-3-yl 2-methylpropanoate: Features a bulky phenyl-substituted tertiary alcohol, reducing molecular flexibility and increasing lipophilicity.
  • Ethyl 2-methylpropanoate: A simple ester with a primary alcohol (ethanol) and branched acid (isobutyric acid), widely identified in mango and grape aromas .
  • Degradation Products of β-Carotene: Include 3-(hydroxy-2,4,4-trimethylpentyl)-2-methylpropanoate and (2-ethyl-3-hydroxyhexyl)-2-methylpropanoate, which share the 2-methylpropanoate ester group but incorporate hydroxylated alkyl chains .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Odor Threshold (μg/L) Odor Description Stability Notes
3-Phenylpentan-3-yl 2-methylpropanoate C₁₅H₂₂O₂ 234.34 Not reported Likely muted due to steric hindrance High hydrolytic stability (tertiary ester)
Ethyl 2-methylpropanoate C₆H₁₂O₂ 116.16 0.1 (in water) Fruity, sweet Prone to hydrolysis (primary ester)
3-(Hydroxy-2,4,4-TMP)-2-methylpropanoate C₁₂H₂₂O₄ 230.30 Not reported Uncharacterized Polar hydroxyl groups may enhance solubility

Industrial and Environmental Relevance

  • Volatility and Applications: Ethyl 2-methylpropanoate’s low molecular weight and high volatility make it ideal for fragrances. In contrast, the phenyl group in 3-phenylpentan-3-yl 2-methylpropanoate likely reduces volatility, favoring uses in non-volatile applications (e.g., plasticizers or surfactants).
  • Stability: The tertiary ester linkage in 3-phenylpentan-3-yl derivatives resists hydrolysis compared to primary esters like ethyl 2-methylpropanoate, enhancing its persistence in environmental matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.